Unique Molecular Formula Among Positional Isomers in the C20H25NO Space
4-tert-Butyl-N-mesitylbenzamide possesses a unique molecular formula (C20H25NO) among closely related positional isomers, enabling unambiguous identification and purity verification in procurement workflows. While multiple compounds share this formula—including 4-tert-butyl-N-(2-ethyl-6-methylphenyl)benzamide (CAS 303990-42-3) and 4-tert-butyl-N-[4-(propan-2-yl)phenyl]benzamide—4-tert-butyl-N-mesitylbenzamide is distinguished by its specific substitution pattern combining a para-tert-butylbenzoyl group with an N-(2,4,6-trimethylphenyl) mesityl moiety, a configuration not shared by any other C20H25NO benzamide derivative . This structural uniqueness provides definitive identity confirmation via orthogonal analytical methods such as NMR and mass spectrometry, reducing procurement risk.
| Evidence Dimension | Molecular identity and structural configuration |
|---|---|
| Target Compound Data | C20H25NO; 4-tert-butyl-N-(2,4,6-trimethylphenyl)benzamide; CAS 300773-57-3 |
| Comparator Or Baseline | 4-tert-butyl-N-(2-ethyl-6-methylphenyl)benzamide (C20H25NO, CAS 303990-42-3); 4-tert-butyl-N-[4-(propan-2-yl)phenyl]benzamide (C20H25NO) |
| Quantified Difference | Unique substitution pattern: para-tert-butylbenzoyl group plus N-mesityl (2,4,6-trimethylphenyl) moiety; comparators lack the 2,4,6-trimethyl substitution pattern on the N-aryl ring |
| Conditions | Structural comparison by molecular formula, CAS registry assignment, and IUPAC nomenclature |
Why This Matters
Unique structural identity ensures that procurement of CAS 300773-57-3 delivers the precise steric and electronic profile required for application-specific performance, eliminating the risk of receiving a C20H25NO positional isomer with unsuitable properties.
